N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
This compound belongs to the quinazolinone-triazole hybrid family, characterized by a fused triazolo[4,3-c]quinazolinone core linked to an acetamide group substituted with a 4-bromo-3-methylphenyl moiety. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects . The bromo and methyl substituents likely enhance lipophilicity and target binding, while the triazole ring may influence metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQUILQYZWJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system.
Bromination and Methylation:
Acetamide Formation: The final step involves the acylation of the triazoloquinazoline derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the triazoloquinazoline core or the phenyl ring, potentially altering the compound’s biological activity.
Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate various biological pathways and molecular targets, providing insights into cellular processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes, receptors, and other proteins critical to disease processes.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Core Modifications
- Triazoloquinazolinone vs. Thioxo-Triazole-Quinazolinone: describes a triazole derivative with a thioxo group (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) attached to a quinazolinone core.
Bromo Substituents :
The 4-bromo group in the target compound is analogous to 6-bromo derivatives in (e.g., 6-bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl acetamide). Halogenation often enhances binding to hydrophobic enzyme pockets, as seen in brominated anticancer agents .
Acetamide Variations
- N-Substituted Acetamides: highlights 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides. The ethylamino derivative exhibited superior anti-inflammatory activity (compared to Diclofenac), underscoring the role of acetamide substituents in modulating activity . The target compound’s 4-bromo-3-methylphenyl group may similarly enhance selectivity for inflammatory or oncogenic targets.
- Thioacetamide vs. Acetamide: synthesizes thioacetamide derivatives (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamides).
Anti-Inflammatory Potential
- Ethylamino Acetamide (): The compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity exceeding Diclofenac, with moderate ulcerogenic risk. The target compound’s bulky bromo-methylphenyl group may reduce gastrointestinal toxicity while maintaining efficacy .
Anticancer Activity
- Quinazolinone-TACE Inhibitors (): Quinazolinone analogues targeting TNF-α Converting Enzyme (TACE) showed activity against MDA-MB 231 breast cancer cells. The triazolo ring in the target compound may enhance TACE inhibition due to increased planarity and enzyme interaction .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Pharmacological Screening : Direct evaluation of the target compound’s anti-inflammatory and anticancer activity is needed, particularly against COX-2 or TACE enzymes.
- Synthetic Optimization : Halogenation and triazole fusion steps require optimization for scalability and yield .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Characteristics
The compound's structure can be broken down into key components that contribute to its biological activity:
- Molecular Formula : C_{15}H_{15}BrN_{4}O
- Molecular Weight : 343.21 g/mol
- IUPAC Name : this compound
Structure
The structural complexity of this compound includes a brominated phenyl group and a quinazoline moiety, which are known to enhance biological interactions.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Quinazolines often act as inhibitors of various kinases involved in cancer progression. In particular, they may inhibit Aurora kinases and epidermal growth factor receptors (EGFR), which are critical in cell proliferation and survival pathways .
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Case Studies :
- A study demonstrated that similar quinazoline derivatives showed potent cytotoxicity against human cancer cell lines such as MCF-7 and K562, with IC50 values ranging from 0.39 to 0.46 µM .
- In vitro studies indicated that compounds with similar structures inhibited tumor growth in various models, suggesting that this compound may exhibit comparable effects.
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties:
- Mechanism : The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its antimicrobial efficacy.
- Research Findings : Studies have shown that certain quinazoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been noted in various studies:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Evidence : Research has indicated that certain derivatives can significantly reduce TNF-alpha production in human cell lines .
Data Table: Biological Activities of Related Quinazoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
